molecular formula C9H8N2O2 B091669 1-Phenylimidazolidine-2,4-dione CAS No. 15414-78-5

1-Phenylimidazolidine-2,4-dione

Cat. No.: B091669
CAS No.: 15414-78-5
M. Wt: 176.17 g/mol
InChI Key: MPAFAYXEPQCBPP-UHFFFAOYSA-N
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Description

1-Phenylimidazolidine-2,4-dione is an organic compound with the molecular formula C9H8N2O2. It is a derivative of imidazolidine-2,4-dione, where a phenyl group is attached to the nitrogen atom at the first position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Thiazolidin-2,4-dione analogues, which include 1-Phenylimidazolidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .

Safety and Hazards

The safety information for 1-Phenylimidazolidine-2,4-dione includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylimidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate in the presence of sodium hydroxide in refluxing chloroform. This reaction yields the hydantoin derivative after purification by column chromatography and crystallization .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different hydantoin derivatives.

    Substitution: Substitution reactions, particularly at the phenyl group, can lead to a variety of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1-Phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in different scientific fields.

Properties

IUPAC Name

1-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAFAYXEPQCBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341137
Record name 1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15414-78-5
Record name 1-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of N-phenylglycine (Fluka) (30.2 g, 0.2 moles) in 900 ml of water and 1 ml of acetic acid was heated to 60° C. After thirty minutes potassium cyanate (16.2 g, 0.2 moles) in 100 ml of water was added. Heating was continued for 90', then 25 ml of 37% hydrochloric acid were added and the reaction mixture was heated for 15 h at 90° C. After cooling the precipitate was filtered and crystallized from 95% ethanol. 8.65 g of 1-phenylhydantoin were obtained, m.p. 197°-198°.
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
potassium cyanate
Quantity
16.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1-phenylimidazolidine-2,4-dione derivatives interact with chymase and what are the downstream effects of this interaction?

A: this compound derivatives act as non-peptide inhibitors of human heart chymase [, ]. Molecular modeling studies suggest that the 1-phenyl moiety of these compounds interacts with the hydrophobic P1 pocket of the chymase enzyme []. The 3-phenylsulfonyl moiety, often substituted with hydrogen-bond acceptors like nitrile or methoxycarbonyl groups, interacts with the S1'-S2' subsites and the His-45 side chain of chymase []. The 4-carbonyl group of the imidazolidine ring interacts with the oxyanion hole of the enzyme []. This binding inhibits chymase's enzymatic activity, preventing the conversion of Angiotensin I to Angiotensin II, and potentially mitigating its effects on cardiovascular remodeling and inflammation [, ].

Q2: How does modifying the structure of 1-phenylimidazolidine-2,4-diones affect their potency and selectivity for chymase?

A: Structure-activity relationship (SAR) studies have revealed crucial insights into the impact of structural modifications on the inhibitory activity of 1-phenylimidazolidine-2,4-diones []. For instance, the size of the 1-phenyl moiety is critical for hydrophobic interaction with the P1 pocket, with 3,4-dimethylphenyl demonstrating optimal size and selectivity for chymase over chymotrypsin and cathepsin G []. Furthermore, incorporating hydrogen-bond acceptors like nitrile or methoxycarbonyl groups on the 3-phenylsulfonyl moiety enhances the compound's inhibitory activity []. These findings highlight the importance of specific structural features for potent and selective chymase inhibition.

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